Cas no 1021114-57-7 (N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]propane-1-sulfonamide)
N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]propane-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]propane-1-sulfonamide
- 1021114-57-7
- N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)propane-1-sulfonamide
- VU0638319-1
- F5233-0129
- N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]propane-1-sulfonamide
- AKOS024501998
-
- Inchi: 1S/C15H22N6O2S/c1-3-11-24(22,23)17-10-9-16-13-7-8-15(21-20-13)19-14-6-4-5-12(2)18-14/h4-8,17H,3,9-11H2,1-2H3,(H,16,20)(H,18,19,21)
- InChI Key: LASFRMDXNUOMSR-UHFFFAOYSA-N
- SMILES: S(CCC)(NCCNC1=CC=C(N=N1)NC1C=CC=C(C)N=1)(=O)=O
Computed Properties
- Exact Mass: 350.15249514g/mol
- Monoisotopic Mass: 350.15249514g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 24
- Rotatable Bond Count: 9
- Complexity: 455
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 117Ų
N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]propane-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5233-0129-2μmol |
N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]propane-1-sulfonamide |
1021114-57-7 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5233-0129-5μmol |
N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]propane-1-sulfonamide |
1021114-57-7 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5233-0129-1mg |
N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]propane-1-sulfonamide |
1021114-57-7 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5233-0129-2mg |
N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]propane-1-sulfonamide |
1021114-57-7 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5233-0129-3mg |
N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]propane-1-sulfonamide |
1021114-57-7 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5233-0129-4mg |
N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]propane-1-sulfonamide |
1021114-57-7 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5233-0129-5mg |
N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]propane-1-sulfonamide |
1021114-57-7 | 5mg |
$69.0 | 2023-09-10 |
N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]propane-1-sulfonamide Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]propane-1-sulfonamide
Introduction to N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]propane-1-sulfonamide and Its Significance in Modern Chemical Biology
N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]propane-1-sulfonamide is a sophisticated organic compound characterized by its intricate molecular structure, which has garnered significant attention in the field of chemical biology. This compound, identified by the CAS number 1021114-57-7, represents a pinnacle of molecular design, integrating multiple functional groups that contribute to its unique chemical properties and potential biological activities. The presence of a propane-1-sulfonamide moiety, coupled with a pyridazine and pyridine framework, suggests a compound with multifaceted interactions, making it a subject of intense research interest.
The molecular architecture of N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]propane-1-sulfonamide is meticulously crafted to exploit specific biochemical pathways. The sulfonamide group is known for its ability to enhance solubility and binding affinity, while the pyridazine and pyridine rings introduce additional layers of complexity that can interact with biological targets. This combination has led to its exploration in various therapeutic contexts, particularly in the development of novel pharmaceutical agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with greater precision. Studies have indicated that the amine functionalities within the molecule can form hydrogen bonds with nucleophilic residues on target proteins, potentially modulating enzyme activity or receptor binding. Such interactions are crucial for designing molecules that can selectively inhibit or activate specific biological processes.
The synthesis of N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]propane-1-sulfonamide involves multi-step organic transformations, each requiring careful optimization to ensure high yield and purity. The incorporation of the 6-methylpyridin-2-yl group adds a layer of structural complexity, which can influence both the physical properties and biological efficacy of the compound. Researchers have leveraged advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, to construct the intricate core structure efficiently.
In vitro studies have begun to unravel the pharmacological profile of this compound. Preliminary data suggest that it exhibits inhibitory effects on certain kinases and other enzymes implicated in cellular signaling pathways. These findings are particularly intriguing given the growing interest in targeting aberrant signaling cascades in diseases such as cancer and inflammatory disorders. The sulfonamide moiety, in particular, has been identified as a key pharmacophore responsible for mediating these interactions.
The potential therapeutic applications of N-[2-{(6-amino-pyridazinyl-amino)methyl}-6-methyl-pyridine]-N-methylethylsulfonyl amide (a simplified representation of the full name) are vast. Its ability to modulate enzyme activity and receptor binding makes it a promising candidate for drug development. Current research is focused on optimizing its pharmacokinetic properties and exploring its efficacy in animal models. These studies aim to validate its potential as a lead compound for further medicinal chemistry efforts.
The role of computational tools in understanding the behavior of complex molecules like N-[2-{(6-amino-pyridazinyl-amino)methyl}-6-methyl-pyridine]-N-methylethylsulfonyl amide cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how the molecule interacts with its biological targets at an atomic level. These insights are critical for guiding structural modifications aimed at improving potency and selectivity.
As research progresses, collaborations between synthetic chemists and biochemists will be essential for translating laboratory findings into tangible therapeutic benefits. The interdisciplinary nature of this work underscores the importance of integrating knowledge from multiple scientific domains to advance drug discovery efforts. N-[2-{(6-amino-pyridazinyl-amino)methyl}-6-methyl-pyridine]-N-methylethylsulfonyl amide exemplifies how innovative molecular design can lead to breakthroughs in medicine.
The future prospects for this compound are promising, with ongoing studies aimed at elucidating its mechanism of action and exploring new therapeutic indications. The combination of its unique chemical structure and demonstrated biological activity positions it as a valuable asset in the quest for novel therapeutics. As our understanding of biological systems continues to evolve, compounds like N-[2-{(6-amino-pyridazinyl-amino)methyl}-6-methyl-pyridine]-N-methylethylsulfonyl amide will play a pivotal role in shaping the future of chemical biology.
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